molecular formula C6H5BrN2S B13628777 3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole

3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole

Cat. No.: B13628777
M. Wt: 217.09 g/mol
InChI Key: MIVJVEFPSMASCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole is a versatile chemical building block designed for the synthesis of novel bioactive molecules in medicinal chemistry research. The imidazo[2,1-b]thiazole scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of biological activities, including potent antitumor, antimicrobial, and antifungal properties . The presence of the bromomethyl group at the 3-position makes this compound a key intermediate for further functionalization via nucleophilic substitution reactions, such as alkylation, amination, and cross-coupling, enabling researchers to rapidly build compound libraries for structure-activity relationship (SAR) studies. Its core structure is a high-value pharmaceutical intermediate for developing potential therapeutic agents . Researchers utilize this reagent to develop new molecules that target critical cellular processes. Imidazo[2,1-b]thiazole derivatives have been reported to act as kinase inhibitors , interfere with DNA replication by acting as bioisosteres of nucleic acids , and inhibit specific bacterial enzymes like DprE1 in Mycobacterium tuberculosis, highlighting their value in antitubercular research . This compound is provided for research purposes to advance the discovery of new therapeutic candidates in areas of high unmet medical need. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H5BrN2S

Molecular Weight

217.09 g/mol

IUPAC Name

3-(bromomethyl)imidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C6H5BrN2S/c7-1-5-3-10-6-2-8-4-9(5)6/h2-4H,1H2

InChI Key

MIVJVEFPSMASCK-UHFFFAOYSA-N

Canonical SMILES

C1=C2N(C=N1)C(=CS2)CBr

Origin of Product

United States

Preparation Methods

Formation of the Imidazo[4,3-b]thiazole Core

The fused heterocycle is generally formed by cyclization reactions involving thioamide or thiosemicarbazide derivatives and α-haloketones or related precursors. A common approach involves:

  • Reaction of thioamide derivatives with α-bromoketones (e.g., phenacyl bromide) under reflux in ethanol or other suitable solvents,
  • Nucleophilic attack by sulfur or nitrogen atoms leading to isothiourea intermediates,
  • Intramolecular cyclocondensation and elimination of small molecules (e.g., water) to afford the thiazole ring fused to an imidazole moiety.

This process is consistent with the classical Hantzsch thiazole synthesis mechanism adapted for fused heterocycles.

Selective Bromination of the Methyl Group

Once the imidazo[4,3-b]thiazole core with a methyl substituent is obtained, selective bromination at the methyl position is performed. The most common method involves:

  • Free-radical bromination using N-bromosuccinimide (NBS) in the presence of radical initiators such as benzoyl peroxide or light,
  • Reaction conditions typically include refluxing in an inert solvent like carbon tetrachloride or chloroform,
  • This yields the bromomethyl derivative at the 3-position of the imidazo[4,3-b]thiazole ring.

This approach has been demonstrated as an efficient way to generate a versatile bromomethyl building block for further functionalization.

Detailed Preparation Methods and Experimental Findings

Synthesis via Free-Radical Bromination of Methylated Imidazo[2,1-b]thiazole

Šačkus et al. (2014) developed a method for the preparation of heterocyclic analogs based on the imidazo[2,1-b]thiazole ring system, which is closely related to the 3-(bromomethyl)imidazo[4,3-b]thiazole scaffold. Their procedure involved:

  • Starting from ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate,
  • Bromination with N-bromosuccinimide (NBS) under free-radical conditions to afford ethyl 6-bromomethylimidazo[2,1-b]thiazole-5-carboxylate,
  • The bromomethyl group is introduced selectively at the methyl substituent adjacent to the heterocyclic nitrogen.

This brominated compound serves as a versatile intermediate for coupling reactions and further derivatization.

Cyclization Using α-Bromoketones and Thioamide Derivatives

Multiple studies report the use of α-bromoketones such as phenacyl bromide reacting with thioamide or thiosemicarbazide derivatives to form fused thiazole-imidazole rings:

  • The reaction is typically carried out in ethanol under reflux for 1–2 hours,
  • The nucleophilic sulfur attacks the α-bromoketone, forming an isothiourea intermediate,
  • Intramolecular cyclization and elimination of water yield the fused imidazo-thiazole ring,
  • Subsequent bromination of methyl substituents can be done if necessary.

This method yields high purity products with good to excellent yields (typically 70–90%), confirmed by spectral methods including single-crystal X-ray diffraction, NMR, and IR spectroscopy.

Comparative Table of Preparation Conditions

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes Reference
Cyclization of thioamide + α-bromoketone Phenacyl bromide + thioamide derivative Ethanol Reflux (~78°C) 2 hours 70–90 High purity, confirmed by XRD and NMR
Free-radical bromination NBS, radical initiator (e.g., benzoyl peroxide) CCl4 or CHCl3 Reflux Several hrs 75–85 Selective bromination at methyl group
Alternative bromination Br2 in dry ether, AlCl3 catalyst Dry ether Reflux Variable Moderate Used for substituted imidazo-thiazoles

Mechanistic Insights

  • The cyclization step follows the Hantzsch thiazole synthesis pathway, where nucleophilic attack by sulfur on the α-bromo carbonyl forms an isothiourea intermediate.
  • Intramolecular cyclization involves condensation between amine and carbonyl groups, eliminating water and forming the fused ring.
  • Bromination with NBS proceeds via a radical chain mechanism, abstracting a hydrogen from the methyl group adjacent to the heterocycle, followed by bromine radical recombination.

Summary of Spectroscopic and Structural Characterization

  • NMR Spectroscopy: The bromomethyl proton typically appears downfield due to the electron-withdrawing bromine; imidazole protons show characteristic singlets around δ 8.2–8.8 ppm.
  • IR Spectroscopy: Disappearance of carbonyl bands upon cyclization; presence of C–Br stretch after bromination.
  • X-ray Crystallography: Confirms the fused ring system and position of bromomethyl substituent, as shown in several studies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group in imidazo[4,3-b] thiazole derivatives undergoes nucleophilic substitution with amines, thiols, and oxygen-based nucleophiles. For example:

  • Reaction with amines : Ethyl 6-bromomethylimidazo[2,1-b] thiazole-5-carboxylate (structurally analogous) reacts with Schöllkopf’s chiral auxiliary [(S)-2-methoxy-2-(4-methylphenyl)-3,4-dimethyl-5-oxoimidazolidin-1-yl]acetic acid to form enantiomerically pure α-aminoadipic acid derivatives after hydrolysis .

  • Reaction with hydrazines : Bromomethyl-substituted thiazoles react with hydrazonyl chlorides to yield 1,3-thiazole derivatives via cyclization .

Table 1: Key Nucleophilic Substitutions

NucleophileProductConditionsReference
Chiral auxiliariesα-Amino acid analogsDioxane, triethylamine
Hydrazonyl chlorides1,3-Thiazole derivativesDry diethyl ether, reflux

Coupling Reactions

The bromomethyl group participates in cross-coupling reactions to form carbon-carbon bonds:

  • Pd-catalyzed couplings : While not explicitly documented for this compound, analogous imidazo[2,1-b]thiazoles undergo Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic substituents .

  • Radical-mediated alkylation : Free-radical bromination using N-bromosuccinimide (NBS) generates bromomethyl intermediates, which are further functionalized via alkylation .

Cyclization and Heterocycle Formation

The bromomethyl group facilitates intramolecular cyclization to form fused heterocycles:

  • Formation of iminothiadiazoles : Reaction with 2-aminothiazole derivatives yields fused imidazo[2,1-b]thiazole systems via dehydrative cyclization .

  • Thiazolo[3,2-a]benzimidazoles : Bromomethyl intermediates react with benzimidazoles under basic conditions to form tricyclic structures .

Table 2: Cyclization Pathways

Starting MaterialCyclization PartnerProductConditionsReference
3-(Bromomethyl)imidazothiazole2-AminobenzothiazoleBenzo[d]imidazo[2,1-b]thiazolesEthanol, reflux
Ethyl bromomethyl derivativeBenzimidazoleThiazolo[3,2-a]benzimidazolesKOH, ethanol

Structural and Spectroscopic Characterization

Critical data for verifying reaction outcomes:

  • ¹H-NMR : A singlet at δ = 8.20–8.76 ppm confirms the presence of imidazole protons adjacent to sp³-hybridized nitrogen .

  • Mass spectrometry : Fragmentation patterns (e.g., loss of HBr or H₂O) validate cyclization mechanisms .

Synthetic Limitations and Challenges

  • Regioselectivity : Reactions with unsymmetrical nucleophiles (e.g., 2-aminothiazole) may yield isomeric products requiring advanced NMR or X-ray crystallography for differentiation .

  • Stability : Bromomethyl derivatives are sensitive to moisture, necessitating anhydrous conditions during synthesis .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of imidazo-thiazole derivatives, which are studied for their diverse applications. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituent Reactivity Profile Primary Applications
3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole Imidazo[4,3-b]thiazole Bromomethyl (C-3) High SN2 reactivity Drug intermediates, kinase inhibitors
2-Chloroimidazo[1,2-b]thiazole Imidazo[1,2-b]thiazole Chloro (C-2) Electrophilic aromatic substitution Antimicrobial agents
5-Nitroimidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole Nitro (C-5) Reduction to amines Antiparasitic drugs
Imidazo[4,5-b]thiazole-2-carboxylic acid Imidazo[4,5-b]thiazole Carboxylic acid (C-2) Acid-base reactions, coupling Metal-organic frameworks (MOFs)

Key Findings from Comparative Studies

Reactivity: The bromomethyl group in this compound exhibits superior leaving-group ability compared to chloro or nitro substituents in analogous compounds, enabling efficient alkylation or cross-coupling reactions .

Biological Activity: Imidazo-thiazoles with electron-withdrawing groups (e.g., nitro, bromo) show enhanced binding to kinase ATP pockets. The bromomethyl derivative’s bulkier substituent may improve selectivity in kinase inhibition compared to smaller chloro analogs . Antimicrobial activity is more pronounced in 2-Chloroimidazo[1,2-b]thiazole due to its ability to disrupt bacterial membrane integrity, a property less explored in bromomethyl derivatives .

Synthetic Utility :

  • The bromomethyl group facilitates one-step conjugation with nucleophiles (e.g., amines, thiols), streamlining the synthesis of prodrugs or fluorescent probes. This contrasts with carboxylic acid derivatives, which require activation for coupling .

Research Challenges and Opportunities

While this compound offers distinct advantages in synthetic flexibility, its instability under basic conditions and tendency for ring-opening side reactions remain limitations. Recent studies propose stabilizing the core via electron-donating substituents or protective group strategies .

Biological Activity

3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fused imidazo-thiazole ring system with a bromomethyl substituent, which is crucial for its biological interactions. The structural formula can be represented as follows:

C8H7BrN2S\text{C}_8\text{H}_7\text{BrN}_2\text{S}

Research indicates that this compound exhibits multiple mechanisms of action, primarily through:

  • Inhibition of Kinases : Similar compounds in the imidazo-thiazole family have been shown to inhibit focal adhesion kinase (FAK), a target in cancer therapy. Inhibition of FAK leads to reduced cell migration and invasion in cancer cells .
  • Antimicrobial Activity : The thiazole moiety is known for its antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Aspergillus niger .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the following factors:

  • Substituents on the Thiazole Ring : Electron-withdrawing groups enhance activity against certain pathogens by increasing lipophilicity and binding affinity .
  • Positioning of Bromomethyl Group : The presence of the bromomethyl group at the 3-position is essential for maintaining biological activity, particularly in inhibiting kinase pathways .

Anticancer Properties

Several studies have highlighted the potential anticancer activities of imidazo-thiazole derivatives:

  • Cytotoxicity : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against human breast cancer cells (MCF-7) and leukemia cells with promising results .
  • Mechanism of Action : The cytotoxic effects are often attributed to apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antifungal Activity : Research indicates that derivatives exhibit antifungal activity comparable to standard treatments against A. niger and C. albicans, with minimum inhibitory concentration (MIC) values indicating effectiveness .
  • Antibacterial Activity : Similar thiazole compounds have demonstrated moderate antibacterial activity against Gram-positive bacteria .

Case Studies

  • Anticancer Evaluation : A study evaluating imidazo-thiazole derivatives found that certain modifications led to enhanced cytotoxicity in MCF-7 cells, suggesting potential for further development as anticancer agents .
  • Antimicrobial Testing : In a comparative study of thiazole derivatives, this compound was part of a series tested against S. aureus, showing significant inhibition zones compared to control groups .

Data Summary

Activity TypeTest Organism/Cell LineObserved EffectReference
CytotoxicityMCF-7Significant apoptosis
AntifungalA. nigerMIC = 4.01 mM
AntibacterialS. aureusInhibition Zone = 17 mm
FAK InhibitionPancreatic Cancer CellsReduced migration

Q & A

Q. What are the standard synthetic routes for preparing 3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole, and what intermediates are involved?

The synthesis typically involves halogenation of imidazo-thiazole precursors using bromomethylating agents. For example, reactions with α-halogenoketones (e.g., bromoacetyl derivatives) under controlled conditions can introduce the bromomethyl group. A hydrobromide salt form of the compound (CAS EN300-1667082) has been reported, suggesting the use of HBr in the final purification step . Multi-component reactions under catalyst-free conditions, analogous to methods used for benzo[d]imidazo[2,1-b]thiazoles, may also be applicable, with aryl glyoxals and 2-aminobenzothiazoles as key intermediates .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and bromomethyl integration.
  • IR Spectroscopy : For identifying functional groups (e.g., C-Br stretching at ~600 cm⁻¹).
  • Elemental Analysis : To confirm purity and stoichiometry.
  • X-ray Crystallography : Used for structurally related compounds (e.g., benzisoxazole-linked imidazothiadiazoles) to resolve bond lengths and dihedral angles .

Q. What biological activities are associated with imidazo-thiazole derivatives, and how does the bromomethyl group modulate these effects?

Imidazo-thiazoles exhibit antimicrobial, antitubercular, and kinase-inhibitory properties. The bromomethyl group enhances electrophilicity, enabling nucleophilic substitutions to generate bioactive analogs. For example, derivatives inhibit Mycobacterium tuberculosis pantothenate synthetase (IC₅₀ values in µM range) and 5-lipoxygenase (89% inhibition reported for similar scaffolds) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromomethylation of imidazo[4,3-b][1,3]thiazole derivatives be addressed?

Regioselectivity is influenced by reaction conditions:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions.
  • Catalysts : Catalyst-free protocols reduce side reactions, as shown in three-component syntheses of benzo[d]imidazo[2,1-b]thiazoles .
  • Temperature Control : Lower temperatures (0–5°C) minimize undesired bromination at competing sites .

Q. What computational approaches are used to predict the reactivity of this compound in nucleophilic substitutions?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, studies on imidazo-thiazole antimicrobials used DFT to correlate electronic structure with activity .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., kinase active sites), guiding derivative design .

Q. How does the bromomethyl group impact the compound’s stability under varying storage conditions?

The bromomethyl group confers sensitivity to moisture and light. Stability is enhanced by:

  • Storage : In anhydrous, dark environments at 2–8°C, as recommended for brominated heterocycles .
  • Salt Formation : Hydrobromide salts (e.g., this compound hydrobromide) improve crystallinity and shelf life .

Q. How can contradictory synthetic yields for this compound be resolved in literature reports?

Discrepancies often arise from:

  • Reagent Purity : Impurities in bromomethylating agents reduce yields.
  • Optimization Studies : Systematic parameter variation (e.g., molar ratios, solvent selection) is critical. Catalyst-free protocols for related scaffolds achieved >80% yields after optimization .
  • Reproducibility : Detailed reporting of reaction conditions (e.g., solvent, temperature gradients) is essential .

Methodological Challenges

Q. What strategies are employed to synthesize imidazo-thiazole hybrids with dual pharmacological moieties?

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links imidazo-thiazoles to triazole or thiadiazole units, as seen in phenoxymethylbenzoimidazole-triazole hybrids .
  • One-Pot Reactions : Reduce purification steps; e.g., ionic liquid-mediated syntheses of imidazo[2,1-b][1,3,4]thiadiazoles .

Q. How are crystallographic data utilized to validate the structure of bromomethyl-substituted imidazo-thiazoles?

X-ray diffraction resolves:

  • Bond Lengths : S1–C9 (1.734 Å) vs. S1–C10 (1.757 Å) in imidazothiadiazoles, indicating resonance effects .
  • Intermolecular Interactions : π-π stacking (centroid distances ~3.5 Å) and hydrogen-bonding networks stabilize crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.